tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate
CAS No.: 1308833-36-4
Cat. No.: VC0524770
Molecular Formula: C44H55N5O7
Molecular Weight: 765.95
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308833-36-4 |
|---|---|
| Molecular Formula | C44H55N5O7 |
| Molecular Weight | 765.95 |
| IUPAC Name | tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate |
| Standard InChI | InChI=1S/C44H53N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t36-,38-/m0/s1 |
| Standard InChI Key | DSRPDMJWEFCXMI-GHKFOJCISA-N |
| SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Structural Characteristics
Tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate is a peptide-based compound characterized by multiple functional groups and chiral centers. The compound contains a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized to protect amino groups during peptide synthesis processes. The molecule also features a cyclohexyl group, a quinoline moiety, and multiple amide bonds that contribute to its structural complexity and functionality. The presence of the tert-butyl carbamate group serves as another protecting group, typically employed to shield amine functionalities during multi-step synthetic processes.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for understanding its behavior in various research and synthetic applications. The following table summarizes the key properties of tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate:
The compound's high molecular weight and complex structure contribute to its specific chemical behavior, including reactivity patterns and stability profiles that are relevant to its applications in pharmaceutical research and peptide chemistry.
Synthetic Methods and Production
General Synthetic Approaches
The synthesis of tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate typically involves multiple steps of peptide coupling and protection/deprotection strategies. The synthetic approach generally utilizes solid-phase peptide synthesis (SPPS) methodology, which has been significantly enhanced over the years with various supports, linkages, and protecting groups. The Fmoc group plays a critical role in this process, serving as a temporary protecting group that can be selectively removed under mild basic conditions, allowing for sequential amino acid additions while maintaining the integrity of other functional groups in the molecule .
Key Synthetic Considerations
When synthesizing this complex compound, several considerations must be addressed to ensure high yield and purity:
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Stereocontrol: Maintaining the stereochemical integrity of the (4S) and (2S) centers is crucial.
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Protecting group compatibility: The orthogonality between the Fmoc and tert-butyl protecting groups must be carefully managed.
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Coupling efficiency: Efficient formation of amide bonds, particularly in sterically hindered environments.
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Purification strategies: Methods to ensure the final product meets the NLT 97% purity specification .
The use of Fmoc chemistry in the synthesis represents a significant advantage as it allows for orthogonal protection strategies, where different protecting groups can be removed under different conditions without affecting others. This "orthogonal" scheme offers many unique opportunities for bioorganic chemistry and enables the precise construction of complex peptidic structures .
Applications in Peptide Chemistry and Drug Development
Role in Peptide Synthesis
Tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate serves as a valuable intermediate in the synthesis of biologically active peptides. The compound's Fmoc group is particularly important in this context, as it allows for controlled peptide bond formation through selective protection and deprotection of amine groups. This methodology has led to many impressive syntheses of biologically active and isotopically labeled peptides and small proteins .
The presence of the quinoline moiety in this compound also suggests potential for specific interactions with biological targets, making it relevant for the development of peptide-based drugs or research tools for studying biological systems. The cyclohexyl group may contribute to the compound's lipophilicity, potentially enhancing its cell permeability characteristics, which is an important consideration in drug development.
Pharmaceutical Relevance
This compound likely serves as a critical intermediate in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs). The structural elements present in this molecule suggest potential applications in the development of:
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Protease inhibitors
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Signal transduction modulators
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Targeted protein degradation (TPD) compounds
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Receptor ligands with specific binding profiles
Companies like MolCore specialize in manufacturing high-purity versions of this compound for global pharmaceutical and research industries, highlighting its importance in drug development processes . The integration of this compound into pharmaceutical synthesis workflows requires adherence to stringent quality standards, which is reflected in its availability under ISO-certified manufacturing processes.
Analytical Characterization Techniques
Spectroscopic Analysis
The characterization of tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate typically employs various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.
For compounds containing Fmoc groups and tert-butyl protections, electron impact spectra often contain characteristic fragments. These typically correspond to the molecular weight of the derivative less specific groups such as CH₃ (M-15), C₄H₉ (M-57), C₄H₉ + CO (M-85), and others that help in structural identification . The fragmentation pattern provides a fingerprint that can be used to verify the compound's identity and purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis and purification of such complex peptide intermediates. GC-MS analysis of amino acid derivatives typically requires derivatization, with tert-butyldimethylsilyl (TBDMS) derivatives being popular due to their stability compared to traditional trimethylsilyl (TMS) derivatives .
For the analysis of compounds like tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate, specific chromatographic conditions must be optimized to account for the compound's high molecular weight and complex structure. Short, narrow-bore capillary columns with carefully controlled temperature programs are often employed to balance resolution and analysis time .
Structure-Activity Relationships and Molecular Interactions
Functional Group Contributions
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Fmoc Group: Provides temporary protection of amine functionalities and contributes to UV absorption properties that facilitate detection during purification processes .
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Cyclohexyl Moiety: Enhances lipophilicity and may influence binding interactions with hydrophobic pockets in target proteins.
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Quinoline Structure: Often associated with various biological activities, including potential interactions with DNA, enzymes, or protein receptors.
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tert-Butyl Carbamate: Serves as an orthogonal protecting group that can be selectively removed under acidic conditions without affecting the Fmoc protection .
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